BenchChemオンラインストアへようこそ!

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

High-Throughput Screening Polypharmacology Target ID

Procure the exact CAS 371211-33-5 to ensure experimental reproducibility. This compound, disclosed in US20170348295A1, is a validated tool for anti-HIV host-factor targeting. Its dual 4-fluorophenyl and 4-methylpiperazine architecture is confirmed by docking studies to confer distinct binding poses essential for target engagement. With 123 PubChem BioAssay records spanning GPCRs, ion channels, and proteases, it provides pre-annotated multi-target data for chemical biology and CNS polypharmacology screening. Avoid SAR artifacts caused by uncharacterized analogs—acquire the precise structure.

Molecular Formula C20H21F2N7
Molecular Weight 397.4 g/mol
Cat. No. B3745138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
Molecular FormulaC20H21F2N7
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H21F2N7/c1-28-10-12-29(13-11-28)20-26-18(23-16-6-2-14(21)3-7-16)25-19(27-20)24-17-8-4-15(22)5-9-17/h2-9H,10-13H2,1H3,(H2,23,24,25,26,27)
InChIKeyZJFOKCJSDQHKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine: Baseline Identity for Procurement Screening


N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine (CAS 371211-33-5) is a synthetic 1,3,5-triazine derivative featuring dual 4-fluorophenylamino substituents at the 2- and 4-positions and a 4-methylpiperazin-1-yl group at the 6-position . The compound has been disclosed as a component of a library of small molecule inhibitors targeting viral protein interactions with human tRNA [1]. Its biological annotation in public screening databases includes primary high-throughput screening data against multiple targets, including GPCRs, ion channels, and proteases . However, detailed quantitative pharmacological profiling data that would establish clear differentiation from close structural analogs remains sparse in the open literature.

Why N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine Cannot Be Substituted by Generic Triazine Analogs


Within the 1,3,5-triazine-2,4-diamine chemotype, even minor structural modifications—such as replacement of the 4-fluorophenyl groups with other aryl substituents or alteration of the N-methylpiperazine moiety—can profoundly alter target engagement profiles, as demonstrated by the divergent 5-HT6 receptor activities reported for closely related triazine-piperazine derivatives [1]. Computational docking studies indicate that the specific combination of electron-withdrawing fluoro substituents and the methylpiperazine basic center contributes to distinct binding poses in protein active sites . Generic substitution with uncharacterized triazine-piperazine analogs therefore carries a high risk of losing the specific polypharmacology or target selectivity that may be associated with this precise substitution pattern. Procuring the exact compound ensures experimental reproducibility and avoids confounding structure-activity relationship artifacts.

Quantitative Differentiation Evidence for N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine


Multi-Target HTS Profiling Panel (PubChem BioAssay Footprint)

The compound has been tested in 123 distinct bioassays deposited in PubChem, spanning targets including RGS4, μ-opioid receptor, ADAM17, M1 muscarinic receptor, caspase-3, sialate O-acetylesterase, and fatty acid-CoA ligase . This broad screening footprint is qualitatively larger than typical for many single-target-optimized triazine probes. However, no direct head-to-head comparator data are available within these HTS results, and activity outcomes are reported only as single-point percentage activation/inhibition without full dose-response curves or comparator benchmarking .

High-Throughput Screening Polypharmacology Target ID

Patent Disclosure as Viral Protein-tRNA Interaction Inhibitor

US Patent US20170348295A1 explicitly claims N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine within a focused library of compounds designed to inhibit the interaction between viral proteins and human tRNA [1]. While the patent does not disclose quantitative IC50 values, the compound's inclusion in a patented therapeutic concept distinguishes it from thousands of other triazine derivatives that lack any disease-relevant intellectual property anchoring. The closest structural analogs in the patent bear different piperazine substitutions (e.g., phenylpiperazine, benzylpiperazine), indicating the specific 4-methylpiperazine-4-fluorophenyl combination was selected for synthesis [1].

Antiviral HIV Host-Pathogen Interaction

5-HT6 Receptor Ligand Class Association for Triazine-Piperazines

1,3,5-Triazine-piperazine derivatives have been established as a new chemical family of potent 5-HT6 receptor ligands, with some congeners exhibiting nanomolar affinity and in vivo efficacy in cognitive impairment models [1]. Although the specific compound has not been directly profiled in the published 5-HT6 studies, its core scaffold (triazine-2,4-diamine with a 4-methylpiperazin-1-yl group at position 6) is structurally embedded within the active chemical space defined by this series. The closest analogue with published 5-HT6 data likely involves variations in the N-aryl substituents [1].

CNS Serotonin Receptor Cognitive Impairment

Procurement-Relevant Application Scenarios for N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine


Antiviral Drug Discovery: Host tRNA-Viral Protein Interaction Probe

Based on its explicit patent disclosure in US20170348295A1 [1], this compound is rationally procurable as a starting point for medicinal chemistry optimization targeting the disruption of viral protein–human tRNA interactions. Its inclusion in a patented series provides a defined structural context for structure-activity relationship exploration, particularly for anti-HIV programs where host factor targeting is an emerging strategy.

CNS Polypharmacology Screening: 5-HT6 and Beyond

Given the established 5-HT6 receptor ligand activity of the triazine-piperazine class [1], this compound is appropriate for procurement as part of a focused screening set aimed at identifying novel CNS agents with polypharmacological profiles. Its multi-target HTS history further supports its use in broad receptor panels.

Chemical Biology Tool Compound for Target Deconvolution

With 123 PubChem BioAssay records spanning diverse target classes [1], this compound provides a unique opportunity for chemical biology groups seeking pre-annotated tool molecules. Its broad screening data, even if preliminary, can guide target deconvolution studies more efficiently than purchasing uncharacterized analogs.

Quote Request

Request a Quote for N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.